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Compound of Interest

Compound Name: 3-Quinolinecarbonitrile

Cat. No.: B1294724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico modeling techniques used to

investigate the interactions of 3-quinolinecarbonitrile derivatives with various biological

targets. It is designed to serve as a technical resource, offering detailed methodologies,

quantitative data summaries, and visual representations of key concepts to aid in the rational

design of novel therapeutics.

Introduction to 3-Quinolinecarbonitrile Derivatives
The 3-quinolinecarbonitrile scaffold is a privileged structure in medicinal chemistry, forming

the core of numerous compounds with a wide range of biological activities. These derivatives

have demonstrated potential as anticancer, antibacterial, and anti-inflammatory agents,

primarily through their action as enzyme inhibitors. In silico modeling plays a crucial role in

understanding the structure-activity relationships (SAR) of these compounds, predicting their

binding modes, and optimizing their therapeutic properties.

Computational approaches such as molecular docking, molecular dynamics (MD) simulations,

and quantitative structure-activity relationship (QSAR) modeling are instrumental in elucidating

the molecular basis of action for 3-quinolinecarbonitrile derivatives. These methods provide

insights into the binding affinities, interaction patterns, and dynamic behavior of these ligands

within the active sites of their target proteins, thereby guiding the design of more potent and

selective drug candidates.
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Data Presentation: Quantitative Analysis of 3-
Quinolinecarbonitrile Derivatives
The following tables summarize the in vitro activities and in silico binding energies of various 3-
quinolinecarbonitrile derivatives against a range of biological targets. This data is compiled

from multiple studies and is intended to provide a comparative overview to inform future

research and development.

Table 1: Anticancer Activity of 3-Quinolinecarbonitrile Derivatives (IC50/GI50 in µM)

Compound ID Target/Cell Line IC50/GI50 (µM) Reference

Derivative A EGFR 0.08 [1]

Derivative B HER-2 0.031 [1]

Compound 5e EGFR 0.071 [1]

Compound 5h EGFR 0.075 [1]

Compound 5e BRAFV600E 0.062 [1]

Compound 5h BRAFV600E 0.067 [1]

Compound 5e HER-2 0.021 [1]

Compound 5h HER-2 0.023 [1]

Compound 4j EGFR 0.00007 [2]

Compound 4b EGFR 0.00011 [2]

Compound 4j HER-2 0.00017 [2]

Compound 4j PDGFR-β 0.00007 [2]

Compound III EGFR 1.30 [1]

Compound III BRAFV600E 3.80 [1]

Table 2: Antibacterial Activity of 3-Quinolinecarbonitrile Derivatives (MIC in µg/mL)
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Compound ID Bacterial Strain MIC (µg/mL) Reference

Compound 14 S. aureus 0.66 [3]

Compound 14 B. subtilis 0.66 [3]

Compound 14 E. coli 3.98 [3]

Compound 14 C. albicans 1.95 [3]

Compound 4d Gram-positive strains 0.5 - 1 [3]

Compound 4f Gram-positive strains 0.5 - 1 [3]

Compound 2 MRSA 3.0 [4]

Compound 2 MRSE 3.0 [4]

Compound 2 VRE 3.0 [4]

Compound 6 MRSA 1.5 [4]

Compound 6 MRSE 6.0 [4]

Compound 6 VRE 3.0 [4]

Table 3: Molecular Docking Binding Energies of 3-Quinolinecarbonitrile Derivatives

Compound ID Target Protein
Binding Energy
(kcal/mol)

Reference

Derivative 8 M. tuberculosis LipB -15.4 [5]

Derivative 17 M. tuberculosis LipB -18.5 [5]

Compound 5 DNA Gyrase B - [6]

Compound 12 DNA Gyrase B - [6]

Experimental Protocols: In Silico Methodologies
This section details the generalized protocols for the key in silico experiments cited in the study

of 3-quinolinecarbonitrile interactions.
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Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The

following is a generalized protocol using AutoDock Vina, a widely used open-source docking

program.

Protocol:

Protein Preparation:

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

Remove water molecules, co-factors, and any existing ligands from the PDB file.

Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools

(ADT).

Save the prepared protein in PDBQT format.

Ligand Preparation:

Draw the 3-quinolinecarbonitrile derivative using a chemical drawing software (e.g.,

ChemDraw, MarvinSketch) and save it in MOL or SDF format.

Generate the 3D conformation of the ligand using a program like Open Babel or the

builder functionality within a molecular modeling suite.

Assign Gasteiger charges and set the rotatable bonds for the ligand in ADT.

Save the prepared ligand in PDBQT format.

Grid Box Generation:

Define the search space for docking by creating a grid box that encompasses the active

site of the protein. The coordinates of the grid box can be determined based on the

position of a co-crystallized ligand or by using active site prediction tools.

Docking Execution:
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Create a configuration file specifying the paths to the prepared protein and ligand files, the

grid box parameters, and the desired exhaustiveness of the search.

Run the docking simulation using the AutoDock Vina executable from the command line.

Results Analysis:

Analyze the output file, which contains the binding affinity (in kcal/mol) and the coordinates

of the predicted binding poses.

Visualize the protein-ligand interactions using a molecular visualization software such as

PyMOL or VMD to identify key interactions like hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over

time. The following is a generalized protocol using GROMACS, a popular MD simulation

package.

Protocol:

System Preparation:

Use the best-ranked docked pose of the 3-quinolinecarbonitrile derivative in complex

with the target protein as the starting structure.

Generate the topology and parameter files for the ligand using a force field

parameterization server like CGenFF or the antechamber module of AmberTools.

Choose a suitable force field for the protein (e.g., CHARMM36, AMBER).

Place the protein-ligand complex in a periodic box of appropriate size and shape (e.g.,

cubic, dodecahedron).

Solvation and Ionization:

Solvate the system by adding water molecules (e.g., TIP3P water model).
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Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt

concentration.

Energy Minimization:

Perform energy minimization of the system to remove steric clashes and relax the

structure. This is typically done using the steepest descent algorithm followed by the

conjugate gradient algorithm.

Equilibration:

Perform a two-step equilibration process:

NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the

system to the desired temperature while keeping the volume constant. This allows the

solvent to equilibrate around the protein-ligand complex.

NPT (constant Number of particles, Pressure, and Temperature) equilibration:

Equilibrate the pressure of the system to the desired value while maintaining a constant

temperature. This ensures the correct density of the system.

Production MD:

Run the production MD simulation for a desired length of time (e.g., 100 ns or more) with

the appropriate ensemble (NPT or NVT).

Trajectory Analysis:

Analyze the resulting trajectory to calculate various properties, such as:

Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Hydrogen bond analysis to study the persistence of key interactions.

Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) to estimate the binding

affinity.
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Mandatory Visualizations
The following diagrams illustrate key signaling pathways, experimental workflows, and logical

relationships relevant to the in silico modeling of 3-quinolinecarbonitrile interactions.
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Caption: A typical in silico drug discovery workflow.
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Caption: Simplified EGFR signaling pathway.
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Caption: Overview of Src kinase signaling.
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Caption: Mechanism of DNA gyrase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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